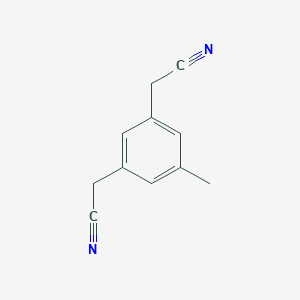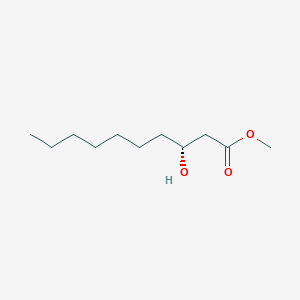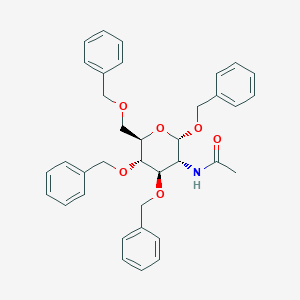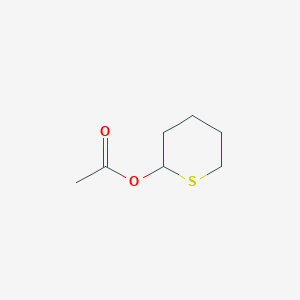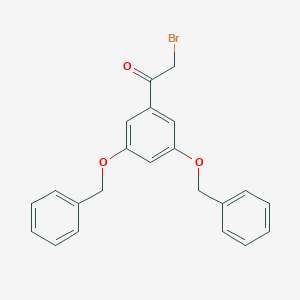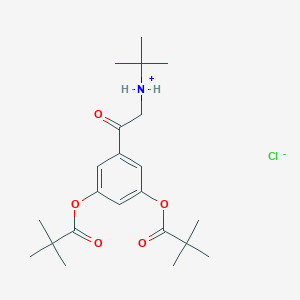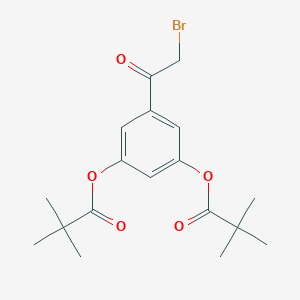
4-(2,3-Dihydroxypropoxy)phenylbiguanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dihydroxypropoxy)phenylbiguanide, also known as PHMB, is a biguanide compound that has been used in various scientific research applications. It is a broad-spectrum antimicrobial agent that has been widely studied for its potential use in medical, industrial, and environmental applications.
作用機序
The mechanism of action of 4-(2,3-Dihydroxypropoxy)phenylbiguanide involves the disruption of the cell membrane of microorganisms, leading to cell death. 4-(2,3-Dihydroxypropoxy)phenylbiguanide can interact with the negatively charged components of the cell membrane, such as phospholipids and lipopolysaccharides, and disrupt the membrane integrity. This can cause leakage of intracellular components, such as proteins and nucleic acids, leading to cell death.
生化学的および生理学的効果
4-(2,3-Dihydroxypropoxy)phenylbiguanide can have biochemical and physiological effects on different organisms, depending on the concentration and exposure time. In humans, 4-(2,3-Dihydroxypropoxy)phenylbiguanide has been shown to have low toxicity and is generally safe for topical use. However, prolonged exposure to high concentrations of 4-(2,3-Dihydroxypropoxy)phenylbiguanide can cause skin irritation and sensitization. In aquatic organisms, 4-(2,3-Dihydroxypropoxy)phenylbiguanide can have acute and chronic toxicity, which can affect their growth, reproduction, and survival.
実験室実験の利点と制限
4-(2,3-Dihydroxypropoxy)phenylbiguanide has several advantages and limitations for lab experiments. One advantage is its broad-spectrum antimicrobial activity, which can be useful for studying the effects of microorganisms on different systems. Another advantage is its stability and solubility, which can make it easier to handle and use in lab experiments. However, one limitation is the potential for 4-(2,3-Dihydroxypropoxy)phenylbiguanide to interfere with other compounds or assays, which can affect the accuracy and reproducibility of the results.
将来の方向性
There are several future directions for 4-(2,3-Dihydroxypropoxy)phenylbiguanide research, including the development of new synthesis methods to improve its purity and yield, the investigation of its potential use in different medical and environmental applications, and the study of its mechanisms of action and toxicity in different organisms. Additionally, the combination of 4-(2,3-Dihydroxypropoxy)phenylbiguanide with other compounds or technologies may enhance its efficacy and reduce its limitations in various applications.
合成法
4-(2,3-Dihydroxypropoxy)phenylbiguanide can be synthesized using different methods, including the reaction of 2,3-dihydroxypropylamine with 4-chlorophenylbiguanide, or the reaction of 4-chlorophenylbiguanide with 2,3-dihydroxypropyl chloride. The synthesis method can affect the purity and yield of 4-(2,3-Dihydroxypropoxy)phenylbiguanide, which can impact its efficacy and safety in various applications.
科学的研究の応用
4-(2,3-Dihydroxypropoxy)phenylbiguanide has been used in different scientific research applications, such as wound healing, water treatment, and food preservation. In wound healing, 4-(2,3-Dihydroxypropoxy)phenylbiguanide has been shown to have antimicrobial and anti-inflammatory effects, which can promote wound healing and prevent infections. In water treatment, 4-(2,3-Dihydroxypropoxy)phenylbiguanide has been used as a disinfectant to control the growth of microorganisms, such as bacteria and algae. In food preservation, 4-(2,3-Dihydroxypropoxy)phenylbiguanide has been used as a preservative to prevent the growth of spoilage and pathogenic microorganisms.
特性
CAS番号 |
109351-12-4 |
|---|---|
製品名 |
4-(2,3-Dihydroxypropoxy)phenylbiguanide |
分子式 |
C11H17N5O3 |
分子量 |
267.28 g/mol |
IUPAC名 |
1-carbamimidoyl-1-[4-(2,3-dihydroxypropoxy)phenyl]guanidine |
InChI |
InChI=1S/C11H17N5O3/c12-10(13)16(11(14)15)7-1-3-9(4-2-7)19-6-8(18)5-17/h1-4,8,17-18H,5-6H2,(H3,12,13)(H3,14,15) |
InChIキー |
ZJLAFPISHSXOSE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(C(=N)N)C(=N)N)OCC(CO)O |
正規SMILES |
C1=CC(=CC=C1N(C(=N)N)C(=N)N)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)
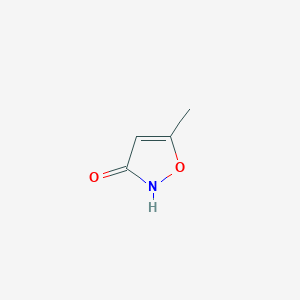
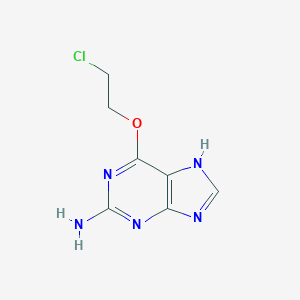

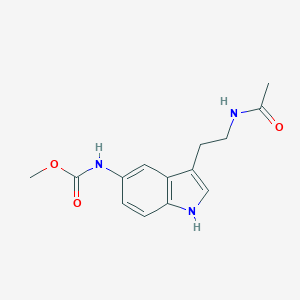
![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)
